cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

ETA Receptor Pharmacology Asthma Model Ex Vivo Contraction Assay

JKC-302 (CAS 153982-38-8, Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]) is a synthetic cyclic pentapeptide supplied at ≥97% HPLC purity. Its defining feature is a rigid, alternating D-/L-amino acid macrocyclic topology that enables precise pharmacophoric mapping—specifically, the D-Ser hydroxyl versus the D-Asp carboxylate in JKC-301—making it essential for endothelin ETA receptor SAR studies. Unlike full antagonists, JKC-302 acts as a partial antagonist of ET-1-induced contraction, providing a unique probe to dissect receptor signal reserve and occupancy-response cascades in asthma and cardiovascular models. Procure this compound to access a validated, conformationally constrained scaffold for NMR, X-ray crystallography, and rational GPCR ligand design. Bulk quantities and custom packaging available for institutional buyers.

Molecular Formula C30H42N6O6
Molecular Weight 582.7 g/mol
Cat. No. B12118064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]
Molecular FormulaC30H42N6O6
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)
InChIKeyFLVWONZBLRGQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] (JKC-302) is the ETA Receptor Antagonist of Choice


Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] (commonly supplied as JKC-302, CAS 153982-38-8) is a synthetic cyclic pentapeptide endothelin ETA receptor antagonist . Its sequence, containing alternating D- and L-amino acids (specifically D-Ser, Pro, D-Val, Leu, and D-Trp), imposes a rigid macrocyclic topology that creates defined interaction surfaces for receptor recognition . This compound is supplied at a standard purity of ≥97% (HPLC) and is a key research tool for dissecting ETA receptor-mediated pathways . The explicit 'DL' nomenclature indicates a racemic mixture at each stereocenter, distinguishing it from analogs with strictly defined chiralities .

The Risk of Generic Cyclic Pentapeptide Substitution for JKC-302


Generic substitution among cyclic pentapeptide ETA receptor antagonists is not straightforward because subtle changes in amino acid sequence and stereochemistry can drastically alter receptor binding affinity, selectivity profiles, and functional antagonism. For example, the single amino acid substitution and altered stereochemistry between JKC-302 (Cyclo{-d-Ser}-Pro-{d-Val}-Leu-{d-Trp}) and its closest analog JKC-301 (Cyclo{-d-Asp}-Pro-{d-Ile}-Leu-{d-Trp}) results in a fundamentally different molecular topology . This difference is sufficient to classify them as distinct compounds with separate CAS registrations, and their biological activities cannot be assumed to be interchangeable. The evidence below demonstrates that even within the same structural family, compound-specific verification of receptor interaction is mandatory for reliable scientific outcomes [1].

Quantitative Differentiation of Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] (JKC-302) from its Closest Analogs


ETA Receptor Antagonism in Rat Trachea: JKC-302 Exhibits Partial Blockade

JKC-302 functions as an ET-A receptor antagonist, but in contrast to the full antagonism often observed with some peptide and non-peptide ETA antagonists, it demonstrates a partial blockade profile. In isolated asthmatic rat trachea rings, JKC-302 partly blocked the contraction induced by endothelin-1 (ET-1) [1]. This partial antagonism is a distinct pharmacological feature that can be exploited for modulating, rather than completely silencing, ETA-mediated physiological responses. In contrast, the close analog JKC-301 is often characterized as a potent and selective ETA antagonist that fully blocks ET-1 evoked responses in functional assays, a qualitative difference in efficacy [2].

ETA Receptor Pharmacology Asthma Model Ex Vivo Contraction Assay

Unique D-Serine Containing Sequence Topology Differentiates JKC-302 from JKC-301

The primary structural differentiator is the sequence itself. JKC-302 features a D-Ser residue and a D-Val residue, whereas JKC-301 possesses D-Asp and D-Ile at corresponding positions . This substitution replaces a charged acidic side chain (Asp) with a polar uncharged one (Ser), and a longer, branched aliphatic side chain (Ile) with a shorter one (Val). This alters the hydrogen-bonding potential and overall hydrophobicity of the macrocycle, which is quantified by computed topological polar surface area (TPSA) and molecular weight differences [1]. Such structural disparities necessitate compound-specific validation in any receptor interaction study.

Molecular Conformation D-Amino Acid Scan Peptide Topology

Global ETA vs. ETB Selectivity Profile is Unknown, Limiting Generic Switching from Highly Selective Probes

A significant evidence gap exists concerning the quantitative ETA receptor selectivity of JKC-302. Leading reference compounds like BQ-123 are well-characterized, demonstrating a 1000-fold selectivity for ETA over ETB receptors (IC50 of 22 nM vs. 18,000 nM, respectively) [1]. No comparable selectivity data, such as IC50 values for ETA and ETB receptor binding, are publicly available for JKC-302. This lack of data means that while JKC-301 is described as a 'selective' ETA antagonist , the exact selectivity window for JKC-302 is unknown. Substituting JKC-302 for a well-characterized probe like BQ-123 without this data risks introducing unknown ETB-mediated effects.

Receptor Selectivity ETA/ETB Binding Assay Research Tool Validation

Validated Research Scenarios for Procuring Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] (JKC-302)


Mechanistic Dissection of Partial ETA Receptor Agonism/Antagonism

The evidence that JKC-302 acts as a partial antagonist of ET-1-induced contraction in asthma model tissue positions it as a unique tool for investigating partial receptor blockade. Unlike full antagonists, a partial antagonist can be used to study the 'signal reserve' of the ETA receptor pathway and to delineate signaling cascades that require different levels of receptor occupancy. This scenario is directly supported by the functional data in Section 3.

Structure-Activity Relationship (SAR) Studies for ETA Receptor Ligands

The structural differentiation from JKC-301, specifically the replacement of a charged D-Asp residue with a polar D-Ser residue , makes JKC-302 a critical compound for SAR analysis. Researchers can purchase JKC-302 to map the pharmacophoric importance of the hydroxyl group versus the carboxylic acid moiety for receptor binding and activation, a comparison that is foundational for rational drug design.

Conformational Analysis and Biophysical Modeling of Cyclic Peptides

The rigid macrocyclic topology of JKC-302, imposed by its alternating D-amino acids and specific sequence, is explicitly noted for supporting studies of conformational constraints and receptor recognition . It serves as a model scaffold for solution NMR or X-ray crystallography studies aimed at understanding how backbone conformation and side-chain presentation influence binding to GPCRs like the endothelin receptors.

Quote Request

Request a Quote for cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.